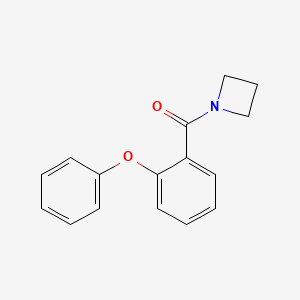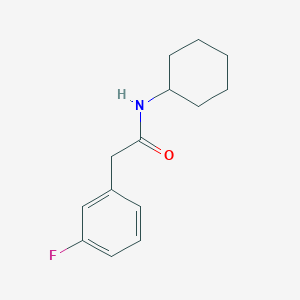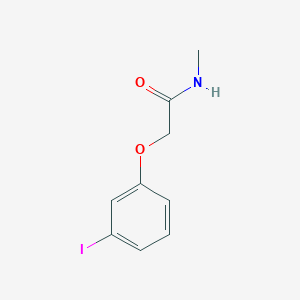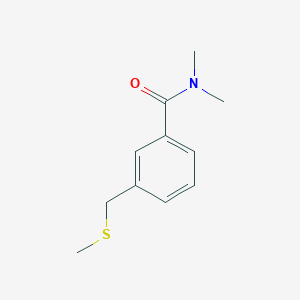
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DI-BOA, is a natural compound found in a variety of plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. In
作用機序
The mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to a decrease in plant growth and development. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls, leading to a decrease in fungal growth and development. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and development of plants, fungi, and cancer cells. Additionally, it has been shown to protect neurons against oxidative stress. 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is a natural compound found in a variety of plants, which makes it more environmentally friendly than synthetic compounds. However, one limitation of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the development of new antifungal, insecticide, and herbicide compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential use in cancer research.
合成法
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through various methods, including chemical synthesis and extraction from plants. One of the most common methods is the chemical synthesis of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one from 2-amino-3-carboxymethylquinoxaline. This method involves several steps, including the formation of an amide bond between the amino group of 2-amino-3-carboxymethylquinoxaline and the carboxylic acid group of indole-2-carboxylic acid, followed by cyclization to form the benzoxazinone ring.
科学的研究の応用
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications, including as an antifungal, insecticide, and herbicide. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress.
特性
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-9-12(5-6-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJTRXPVWVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)









![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)